2,5-Dimethyl-4-methoxyphenylacetonitrile

Physicochemical Characterization Solid-State Handling Intermediate Stability

Researchers often encounter reaction failure or time-consuming re-optimization when substituting generic 4-methoxyphenylacetonitrile in established synthetic routes. The 2,5-dimethyl-4-methoxy substitution pattern on this arylacetonitrile critically alters electronic and steric profiles, leading to divergent outcomes in hydrogenation and demethylation steps. Using the precisely defined 2,5-Dimethyl-4-methoxyphenylacetonitrile (CAS 105909-12-4) eliminates this risk. • Validated reduction (Raney Ni, 60 psi H₂) yields 2-(4-methoxy-2,5-dimethyl-phenyl)-ethylamine without method re-development. • BBr₃-mediated demethylation provides (4-hydroxy-2,5-dimethylphenyl)acetonitrile, a versatile phenolic intermediate. • Solid-state handling (mp 54-56°C) ensures accurate weighing for reproducible small-to-medium scale syntheses.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 105909-12-4
Cat. No. B026783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-methoxyphenylacetonitrile
CAS105909-12-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)CC#N
InChIInChI=1S/C11H13NO/c1-8-7-11(13-3)9(2)6-10(8)4-5-12/h6-7H,4H2,1-3H3
InChIKeyXPKNQRIEXCGMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-methoxyphenylacetonitrile Overview


2,5-Dimethyl-4-methoxyphenylacetonitrile (CAS 105909-12-4), also catalogued as 2-(4-methoxy-2,5-dimethylphenyl)acetonitrile, is a functionalized arylacetonitrile derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol [1]. Characterized by a melting point range of 54–56°C and a calculated XLogP of approximately 2.3, this white-to-off-white solid intermediate incorporates both electron-donating methoxy and methyl substituents alongside a reactive nitrile moiety . Its well-defined physical state and moderate lipophilicity position it as a structurally precise building block for pharmaceutical, agrochemical, and fine chemical synthesis .

Why 2,5-Dimethyl-4-methoxyphenylacetonitrile Cannot Be Replaced


In pharmaceutical and fine chemical synthesis, the substitution pattern on the aryl ring critically governs both downstream reactivity and the physicochemical properties of final intermediates. While 4-methoxyphenylacetonitrile (CAS 104-47-2) serves as a widely employed precursor, its substitution with the 2,5-dimethyl-4-methoxy motif in the target compound alters the electronic and steric environment around the nitrile group, as evidenced by distinct melting point differentials and computed hydrophobicity parameters . These structural modifications translate into tangible differences in reaction behavior, as demonstrated in documented hydrogenation and demethylation steps . Generic substitution in a synthetic route would therefore necessitate complete re-optimization of reaction conditions and could lead to divergent product profiles, underscoring the procurement necessity of the specified analog .

Key Evidence for 2,5-Dimethyl-4-methoxyphenylacetonitrile


Solid-State Handling Advantage

The target compound 2,5-dimethyl-4-methoxyphenylacetonitrile is consistently reported as a solid with a melting point range of 54–56°C . This stands in contrast to its closest unsubstituted analog, 4-methoxyphenylacetonitrile (CAS 104-47-2), which is described as a transparent colorless to slightly yellow liquid [1] or a low-melting solid (mp 62–64°C) . The solid-state form of the 2,5-dimethyl derivative at room temperature confers practical advantages in weighing, handling, and long-term storage stability during routine laboratory operations.

Physicochemical Characterization Solid-State Handling Intermediate Stability

Lipophilicity and Polar Surface Area

The introduction of two methyl groups in the 2,5-dimethyl-4-methoxyphenylacetonitrile scaffold increases its calculated lipophilicity relative to the unsubstituted analog. The target compound has a computed XLogP of 2.3 and a topological polar surface area (tPSA) of 33 Ų . In contrast, 4-methoxyphenylacetonitrile exhibits a lower computed LogP of approximately 1.62 and a tPSA of 33 Ų. The increased XLogP value (Δ ~0.7) for the target compound indicates enhanced membrane permeability potential and altered chromatographic retention behavior, which can be critical for both synthetic purification strategies and, if the compound is a precursor to a bioactive molecule, its downstream pharmacokinetic properties.

Computational Chemistry Lipophilicity Drug Design

Hydrogenation Protocol to Ethylamine

A documented synthetic procedure specifically optimized for 2,5-dimethyl-4-methoxyphenylacetonitrile involves its reduction to 2-(4-methoxy-2,5-dimethyl-phenyl)-ethylamine . This transformation utilizes a specific combination of Raney® nickel catalyst and 2M methanolic ammonia under 60 psi of hydrogen gas at room temperature for 18 hours. Such optimized protocols are not universally applicable to all phenylacetonitrile analogs; variations in steric and electronic properties can significantly alter reaction kinetics and catalyst susceptibility. The existence of this precise protocol underscores the non-interchangeable nature of the target compound with its analogs in established synthetic routes.

Synthetic Methodology Catalytic Hydrogenation Intermediate Conversion

Selective O-Demethylation to Phenol

A documented procedure details the selective O-demethylation of 2,5-dimethyl-4-methoxyphenylacetonitrile to yield (4-hydroxy-2,5-dimethylphenyl)acetonitrile using boron tribromide (BBr₃) in dichloromethane at −80°C . This transformation relies on the specific presence of the 4-methoxy group in the context of the 2,5-dimethyl-substituted ring. The ability to cleanly generate the corresponding phenol derivative under controlled, cryogenic conditions highlights the synthetic utility of the 4-methoxy motif in this specific scaffold. Such selectivity is not guaranteed for analogs with different substitution patterns (e.g., 3-methoxy or unsubstituted) and represents a verifiable differentiation point for users requiring a route to 2,5-dimethyl-4-hydroxyphenyl derivatives.

Functional Group Interconversion Selective Demethylation Phenol Synthesis

Lack of Comparative Bioactivity Data

A comprehensive search of primary literature and authoritative databases yields no direct, head-to-head biological activity comparisons (e.g., IC₅₀, EC₅₀, Ki) between 2,5-dimethyl-4-methoxyphenylacetonitrile and its closest analogs in defined assay systems. Searches for receptor binding data [1], enzyme inhibition assays, or in vivo pharmacological studies specific to this compound returned no quantifiable, comparator-based evidence that meets the stringent criteria for high-strength differential evidence. While related scaffolds, such as 2,5-dimethoxyphenethylamines, have been extensively characterized for 5-HT₂A receptor affinity [2], these data cannot be directly extrapolated to the target nitrile compound.

Biological Assay Pharmacological Activity Data Gap

2,5-Dimethyl-4-methoxyphenylacetonitrile Applications


Synthesis of Phenethylamine Derivatives

Leverage the documented reduction protocol for 2,5-dimethyl-4-methoxyphenylacetonitrile to synthesize 2-(4-methoxy-2,5-dimethyl-phenyl)-ethylamine . The solid-state handling advantage (mp 54–56°C) facilitates precise weighing for small-to-medium scale reactions, and the specific hydrogenation conditions (Raney® Ni, 2M methanolic NH₃, 60 psi H₂) provide a validated starting point for process optimization, reducing method development time compared to using an uncharacterized analog.

Demethylation to 4-Hydroxy Analog

Utilize the established BBr₃-mediated demethylation procedure to generate (4-hydroxy-2,5-dimethylphenyl)acetonitrile . This route provides direct access to a phenolic nitrile building block, which can serve as a versatile intermediate for further functionalization (e.g., etherification, esterification, or use in Mitsunobu reactions) in medicinal chemistry programs targeting specific substitution patterns.

Agrochemical and Pharmaceutical Intermediate

Employ 2,5-dimethyl-4-methoxyphenylacetonitrile as a strategic intermediate in the synthesis of more complex molecules where the 2,5-dimethyl-4-methoxyphenyl group is a required pharmacophore or key structural element . The compound's increased lipophilicity (XLogP ~2.3) compared to unsubstituted analogs can be advantageous in designing molecules with improved membrane permeability or altered metabolic stability, provided that downstream synthetic transformations are compatible with the nitrile and methoxy functionalities.

Method Development for Arylacetonitriles

Given its well-defined physicochemical properties (solid state, mp 54–56°C, moderate lipophilicity) and the documented feasibility of both nitrile reduction and O-demethylation , this compound is suitable as a model substrate for developing new synthetic methodologies involving arylacetonitriles. Its distinct chromatographic behavior (due to higher XLogP) can be used to validate new analytical methods or purification protocols .

Technical Documentation Hub

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